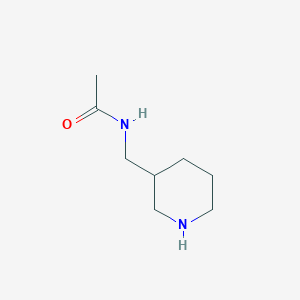

N-(piperidin-3-ylmethyl)acetamide

Description

The exact mass of the compound N-(piperidin-3-ylmethyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(piperidin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(piperidin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZBOHMPGYOABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405688 | |

| Record name | N-(piperidin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90346-06-8 | |

| Record name | N-(3-Piperidinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90346-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(piperidin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-3-ylmethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(piperidin-3-ylmethyl)acetamide

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents.[1][2] Its prevalence in pharmaceuticals and natural products stems from its ability to confer favorable physicochemical properties, such as improved bioavailability and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1][3] N-(piperidin-3-ylmethyl)acetamide is a derivative that incorporates this vital heterocyclic motif, presenting a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a comprehensive overview of a reliable synthetic route and the essential analytical techniques required to validate the structure and purity of N-(piperidin-3-ylmethyl)acetamide, tailored for researchers and professionals in chemical and pharmaceutical development.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

A logical approach to synthesizing N-(piperidin-3-ylmethyl)acetamide involves forming the amide bond as the key final step. This is the most direct and efficient strategy, known as a linear synthesis. The core transformation is the acylation of a primary amine.

Retrosynthetic Logic: The target molecule can be disconnected at the amide C-N bond. This reveals two primary synthons: an acetyl group source and a 3-(aminomethyl)piperidine backbone. The acetyl group is readily available from reagents like acetic anhydride or acetyl chloride. The piperidine component, 3-(aminomethyl)piperidine, is a commercially available and versatile chemical intermediate itself, often used in the development of novel drugs.[4]

This retrosynthetic pathway points to a straightforward and high-yielding synthesis via nucleophilic acyl substitution.

Recommended Synthetic Methodology: Direct Acylation

The most efficient and widely applicable method for preparing N-(piperidin-3-ylmethyl)acetamide is the direct N-acylation of 3-(aminomethyl)piperidine using an acetylating agent such as acetic anhydride. This method is chosen for its high efficiency, mild reaction conditions, and the simplicity of the subsequent work-up procedure.

Causality of Experimental Choices:

-

Starting Material: 3-(Aminomethyl)piperidine is selected as it already contains the complete piperidine-methylamine backbone, making this a convergent and atom-economical approach.

-

Reagent: Acetic anhydride is preferred over acetyl chloride. While both are effective, acetic anhydride's byproduct is acetic acid, which is more easily neutralized and removed during aqueous workup compared to the corrosive hydrochloric acid generated from acetyl chloride.

-

Solvent and Base: A non-protic solvent like Dichloromethane (DCM) is ideal for solubilizing the starting materials without interfering with the reaction. A mild base, such as triethylamine (TEA) or pyridine, is included to act as a scavenger for the acetic acid produced during the reaction, driving the equilibrium towards the product.[5]

-

Monitoring: Thin Layer Chromatography (TLC) is a crucial, self-validating step to monitor the reaction's progress, ensuring the complete consumption of the starting amine before proceeding to the workup.[5]

Caption: Synthetic workflow for N-(piperidin-3-ylmethyl)acetamide.

Detailed Experimental Protocol

Materials:

-

3-(Aminomethyl)piperidine (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(aminomethyl)piperidine (1.0 eq) and dissolve in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains low during the addition.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

-

Upon completion, carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in DCM) to afford pure N-(piperidin-3-ylmethyl)acetamide.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.

Caption: Logical relationship of analytical techniques for validation.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and expected spectroscopic data for N-(piperidin-3-ylmethyl)acetamide.

| Property | Value / Expected Data | Reference / Rationale |

| Molecular Formula | C₈H₁₆N₂O | Based on chemical structure. |

| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula. |

| Appearance | Solid | [6] |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z = 156. A prominent fragment may appear at m/z = 97, corresponding to the loss of the acetamide group. | The molecular weight provides the parent peak. Fragmentation patterns are predicted based on stable carbocation formation. PubChem lists available GC-MS data.[7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.0 (broad s, 1H, N-H amide), ~3.1-3.3 (m, 2H, -CH₂-NH), ~2.8-3.0 (m, 2H, piperidine eq H), ~2.4-2.6 (m, 2H, piperidine ax H), ~1.95 (s, 3H, -COCH₃), ~1.5-1.8 (m, 4H, piperidine CH₂), ~1.2-1.4 (m, 1H, piperidine CH) | These are predicted chemical shifts based on standard values for similar structures. The broad amide proton signal is characteristic. The complex multiplets in the 1.2-3.3 ppm range are typical for the constrained piperidine ring protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170.0 (C=O), ~46.0-55.0 (piperidine carbons adjacent to N), ~45.0 (-CH₂-NH), ~30.0-40.0 (other piperidine ring carbons), ~23.0 (-COCH₃) | Predicted chemical shifts based on functional groups. The carbonyl carbon is significantly downfield. |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3300 (N-H stretch, amide), ~3000-2850 (C-H stretch, aliphatic), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | These are characteristic vibrational frequencies for primary amides and saturated cyclic amines. PubChem indicates the availability of vapor phase IR spectra.[7] |

Safety and Handling

Proper safety precautions are mandatory when handling the reagents and final product.

-

N-(piperidin-3-yl)acetamide: May be harmful if swallowed. Can cause skin, eye, and respiratory irritation.[8][9]

-

Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Triethylamine: Flammable liquid and vapor. Toxic if inhaled and corrosive.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Handling Recommendations:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all reagents and the final product with care, avoiding inhalation, ingestion, and direct skin contact.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of N-(piperidin-3-ylmethyl)acetamide via direct acylation of 3-(aminomethyl)piperidine. The described protocol is founded on established chemical principles, ensuring high yield and purity. The comprehensive characterization plan, employing a suite of orthogonal analytical techniques, provides a reliable framework for structural verification and quality control. By integrating detailed procedural steps with the underlying scientific rationale, this document serves as a practical resource for researchers engaged in synthetic chemistry and drug development, facilitating the efficient and safe production of this valuable piperidine-containing building block.

References

-

PubChem. N-(piperidin-3-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. Available from: [Link]

-

Notte, G. T., & Rovis, T. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. J. Am. Chem. Soc., 137(37), 11872–11875. Available from: [Link]

-

NIST. Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. National Institute of Standards and Technology. Available from: [Link]

-

Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available from: [Link]

- Google Patents. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.

-

Kumar, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 62B(1), 102-108. Available from: [Link]

-

ResearchGate. Synthesis of 3-aminomethyl pyridine. Available from: [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(4), 4784-4845. Available from: [Link]

-

PubChem. N-(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Rosa, E., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3292. Available from: [Link]

-

NIST. N-(3-Methylbutyl)acetamide. National Institute of Standards and Technology. Available from: [Link]

-

El-Gazzar, A. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-12. Available from: [Link]

-

Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 5001. Available from: [Link]

-

NIST. Acetamide, N-phenyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST. Nipecotamide. National Institute of Standards and Technology. Available from: [Link]

-

University of Oxford. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Department of Chemistry. Available from: [Link]

-

Wang, Y., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Green Energy & Environment. Available from: [Link]87X2300094X)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(Piperidin-3-ylmethyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(piperidin-3-yl)acetamide | 5810-55-9 [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-(piperidin-3-ylmethyl)acetamide

Abstract

N-(piperidin-3-ylmethyl)acetamide is a novel small molecule with a chemical structure suggestive of potential neuromodulatory or enzymatic inhibitory activity. As a compound of emerging interest, its precise mechanism of action (MoA) remains to be fully elucidated. This guide provides a comprehensive, multi-pronged strategic framework for researchers, scientists, and drug development professionals to systematically investigate and define the molecular and cellular mechanisms underpinning the pharmacological effects of N-(piperidin-3-ylmethyl)acetamide. The proposed workflow integrates computational prediction, advanced biochemical and biophysical assays, and systems-level transcriptomic analysis to build a robust, evidence-based understanding of the compound's MoA. This document is designed not as a rigid protocol, but as an adaptable roadmap, grounded in scientific integrity and causality, to guide the discovery process from initial hypothesis to validated mechanism.

Introduction: The Imperative for Mechanistic Clarity

The therapeutic potential of any novel small molecule is fundamentally linked to a precise understanding of its mechanism of action.[1][2] For N-(piperidin-3-ylmethyl)acetamide, a compound featuring a piperidine ring—a common scaffold in centrally active agents—and a flexible acetamide side chain, defining its biological target(s) and the subsequent physiological response is a critical step in its development trajectory. A well-characterized MoA is essential for predicting efficacy, understanding potential off-target effects, identifying patient populations, and discovering biomarkers for clinical development.[3]

This guide outlines a logical, iterative, and self-validating investigative process. We will proceed from broad, predictive analyses to highly specific, quantitative measurements, ensuring that each phase of the investigation builds upon a solid foundation of data from the preceding stage.

Phase I: In Silico Profiling and Target Hypothesis Generation

The initial exploration into the MoA of a novel compound begins with computational analysis, a cost-effective and rapid method to generate initial, testable hypotheses.[4][5][6] This in silico approach leverages the known universe of ligand-target interactions to predict the most probable biological partners for N-(piperidin-3-ylmethyl)acetamide based on its chemical structure.

Computational Target Prediction

The principle that structurally similar molecules often exhibit similar biological activities is the cornerstone of computational target fishing.[7] A variety of algorithms and databases can be employed to this end.

-

Methodologies:

-

Ligand-Based Screening: Utilizes chemical similarity searching against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[7] By representing N-(piperidin-3-ylmethyl)acetamide as a chemical fingerprint, its similarity to known active molecules can be quantified to predict potential targets.[7]

-

Structure-Based Screening (Reverse Docking): This method "docks" the 3D conformation of N-(piperidin-3-ylmethyl)acetamide against a library of macromolecular target structures.[8] The goal is to identify proteins with binding pockets that favorably accommodate the compound, suggesting a potential interaction.

-

-

Expected Outcome: A ranked list of putative protein targets (e.g., GPCRs, kinases, ion channels, enzymes). This list will guide the subsequent experimental validation phases. Prediction accuracy can be high, with some platforms reporting over 90% accuracy in their top 3 predictions for high-potency compounds.[8]

| Parameter | Ligand-Based (Similarity Search) | Structure-Based (Reverse Docking) |

| Principle | Structurally similar compounds have similar biological profiles.[7] | 3D complementarity between ligand and protein binding site. |

| Requirement | Large databases of known ligand-target interactions. | 3D structures of potential protein targets. |

| Primary Output | List of potential targets based on similarity scores. | List of potential targets based on docking scores/binding energy. |

| Key Advantage | Does not require protein structure information. | Provides insights into the potential binding mode. |

Phase II: Target Identification and Validation

With a set of computationally-derived hypotheses, the next crucial step is to empirically identify and validate the direct molecular targets of N-(piperidin-3-ylmethyl)acetamide. This phase employs advanced proteomics and biophysical techniques to move from prediction to direct evidence of physical interaction.

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics is a powerful, unbiased approach to identify the binding partners of a small molecule within a complex biological sample, such as a cell lysate.[9][10][11] This method provides a global view of potential interactions, including unanticipated "off-targets."

-

Probe Synthesis: Synthesize a derivative of N-(piperidin-3-ylmethyl)acetamide that incorporates a linker and an affinity tag (e.g., biotin), ensuring the modification does not significantly alter the compound's biological activity.[12]

-

Incubation: Incubate the biotinylated probe with cell or tissue lysates to allow for the formation of probe-target complexes.

-

Enrichment: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.[9]

-

Washes: Perform stringent washes to remove non-specific protein binders.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Competitive Displacement: As a critical control, perform a parallel experiment where the lysate is pre-incubated with an excess of the original, unmodified N-(piperidin-3-ylmethyl)acetamide. True targets will show significantly reduced binding to the probe in this competitive assay.[9][13]

Biophysical Validation of Direct Target Engagement

Once putative targets are identified, it is essential to validate the direct binding interaction and quantify its kinetic parameters. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique ideal for this purpose.[14][15][16]

-

Immobilization: Covalently immobilize the purified, putative target protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Flow a series of precise concentrations of N-(piperidin-3-ylmethyl)acetamide across the sensor surface.

-

Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.[14][16] This generates a real-time sensorgram.

-

Kinetic Analysis: Fit the association (k_on) and dissociation (k_off) phases of the sensorgram data to a binding model to determine the kinetic rate constants.

-

Affinity Determination: Calculate the equilibrium dissociation constant (K_D), a measure of binding affinity, from the ratio of the rate constants (k_off / k_on).

| Kinetic Parameter | Description | Significance in Drug Development |

| k_on (Association Rate) | The rate at which the compound binds to the target. | A faster on-rate can lead to a more rapid onset of action. |

| k_off (Dissociation Rate) | The rate at which the compound-target complex falls apart. | A slower off-rate (longer residence time) often correlates with prolonged drug efficacy.[16] |

| K_D (Dissociation Constant) | The concentration of compound required to occupy 50% of the target sites at equilibrium. | A lower K_D value indicates higher binding affinity. |

Phase III: Elucidation of Cellular and Molecular Consequences

Identifying a direct target is only part of the MoA. The subsequent challenge is to understand how this binding event translates into a cellular response. This involves characterizing the downstream signaling pathways affected by N-(piperidin-3-ylmethyl)acetamide.

Transcriptomic Profiling with RNA-Sequencing

RNA sequencing (RNA-seq) provides a global, unbiased snapshot of the cellular response to a compound by quantifying changes in gene expression across the entire transcriptome.[3][17][18] This can reveal which pathways are activated or inhibited, offering powerful clues about the drug's mechanism.[19][20]

-

Cell Treatment: Treat a relevant cell line (e.g., a neuronal cell line if a CNS target is suspected) with N-(piperidin-3-ylmethyl)acetamide at a relevant concentration (e.g., 3x the binding K_D) and a vehicle control. Include multiple biological replicates.

-

RNA Extraction: Isolate high-quality total RNA from all samples.

-

Library Preparation: Prepare sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly upregulated or downregulated in response to the compound.

-

Use pathway analysis tools (e.g., GSEA, KEGG) to identify biological pathways that are significantly enriched in the set of differentially expressed genes.

-

Targeted Validation of Signaling Pathways with Western Blotting

Based on the RNA-seq pathway analysis and the identity of the validated target, specific signaling pathways can be investigated at the protein level. Western blotting is a cornerstone technique for examining changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation.[21][22][23]

-

Treatment and Lysis: Treat cells as in the RNA-seq experiment and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated form of a key downstream signaling protein (e.g., Phospho-Akt Ser473 if the PI3K pathway is implicated).[22][24]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Total Protein Control: Strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein to confirm that changes are due to phosphorylation status and not overall protein levels.

Conclusion: Synthesizing a Coherent Mechanism

The elucidation of a small molecule's mechanism of action is a deductive, iterative process that requires the integration of computational, biochemical, biophysical, and systems biology data.[1] By following the structured yet flexible framework outlined in this guide, researchers can systematically progress from a chemical structure to a well-supported, multi-faceted hypothesis of the biological activity of N-(piperidin-3-ylmethyl)acetamide. This comprehensive understanding is the bedrock upon which all future preclinical and clinical development will be built, ultimately determining the compound's potential as a valuable chemical probe or a novel therapeutic agent.

References

-

Hsieh, J.H., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Yu, H., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of Chemical Information and Modeling. Available at: [Link]

-

Xie, F., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Available at: [Link]

-

Maltarollo, V.G., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

-

Wright, M.H. & Sieber, S.A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

-

Sun, B. & He, Q.Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. Available at: [Link]

-

Patricelli, M.P., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Biochemistry. Available at: [Link]

-

Front Line Genomics. (2023). How can we use RNA sequencing to figure out how a drug works?. Available at: [Link]

-

Wright, M.H. & Sieber, S.A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

-

Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. Available at: [Link]

-

Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Reid, D.W., et al. (2013). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Protocols. Available at: [Link]

-

Creative Biolabs. In Silico Target Prediction. Available at: [Link]

-

Lexogen. (2024). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Available at: [Link]

-

Cerchia, C., et al. (2020). Recent Advances in In Silico Target Fishing. Molecules. Available at: [Link]

-

Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available at: [Link]

-

The Audiologist. (2023). How can we use RNA sequencing to figure out how a drug works?. YouTube. Available at: [Link]

-

Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Available at: [Link]

-

Hsieh, J.H., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

-

Terstappen, G.C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

-

Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

-

Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Available at: [Link]

-

Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

-

Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]

Sources

- 1. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. denovobiolabs.com [denovobiolabs.com]

- 15. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 16. criver.com [criver.com]

- 17. rna-seqblog.com [rna-seqblog.com]

- 18. alitheagenomics.com [alitheagenomics.com]

- 19. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Potential Biological Activities of N-(piperidin-3-ylmethyl)acetamide

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile template for drug design. This guide focuses on a specific, yet promising, member of this class: N-(piperidin-3-ylmethyl)acetamide .

This document serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes the current, albeit emerging, understanding of the potential biological activities of N-(piperidin-3-ylmethyl)acetamide, with a particular focus on its (S)-enantiomer, which appears to be the biologically relevant stereoisomer.[3] We will delve into its potential as a modulator of ion channels and neurotransmitter systems, as well as its prospective roles in oncology and inflammatory processes. The information presented herein is grounded in available patent literature, preclinical data from commercial suppliers, and established pharmacological principles, providing a comprehensive overview to guide future research and development efforts.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-(piperidin-3-ylmethyl)acetamide | |

| Synonyms | 3-Acetamidomethylpiperidine | |

| CAS Number | 5810-55-9 | |

| Molecular Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | |

| Physical Form | Solid/Powder | |

| Melting Point | 75-80 °C |

Part 1: Potential as a T-Type Calcium Channel Blocker

A significant area of interest for N-(piperidin-3-ylmethyl)acetamide and its analogs is their potential to function as antagonists of T-type calcium channels.[4] These low-voltage activated ion channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are implicated in a range of physiological and pathophysiological processes, including neuronal excitability, cardiovascular function, and cell proliferation.[4][5]

Mechanistic Rationale

The therapeutic potential of T-type calcium channel blockers is well-documented. For instance, their over-expression in cancerous cells suggests that their inhibition could curb proliferation and trigger apoptosis.[4] In the nervous system, they are involved in conditions like epilepsy and neuropathic pain, making them attractive targets for anticonvulsant and analgesic drug development.[4][6] Patent literature encompassing "N-piperidinyl acetamide derivatives" explicitly points towards their utility in treating conditions associated with T-type calcium channel activity, such as cardiovascular disease, epilepsy, cancer, and pain.[4] While this patent does not single out N-(piperidin-3-ylmethyl)acetamide, the class of compounds is experimentally recognized as calcium channel blockers.[3]

Signaling Pathway

The blockade of T-type calcium channels by a compound like N-(piperidin-3-ylmethyl)acetamide would primarily involve the physical obstruction of the channel pore, preventing the influx of Ca²⁺ ions into the cell in response to membrane depolarization. This reduction in intracellular calcium concentration would, in turn, modulate downstream signaling cascades that are dependent on calcium as a second messenger.

Experimental Protocol: Electrophysiological Assay for T-Type Calcium Channel Inhibition

To validate and quantify the inhibitory activity of N-(piperidin-3-ylmethyl)acetamide on T-type calcium channels, a whole-cell patch-clamp electrophysiology assay is the gold standard.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on human CaV3.2 channels expressed in a mammalian cell line (e.g., HEK293).

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human CaV3.2 subtype in appropriate culture medium.

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

-

Electrophysiology Rig: Utilize a patch-clamp amplifier, data acquisition system, and perfusion system.

-

Solutions:

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂ (pH adjusted to 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -100 mV.

-

Elicit T-type calcium currents by applying depolarizing voltage steps to -30 mV for 200 ms.

-

Establish a stable baseline current recording.

-

-

Compound Application:

-

Prepare stock solutions of N-(piperidin-3-ylmethyl)acetamide in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

Apply increasing concentrations of the compound (e.g., 0.01, 0.1, 1, 10, 100 µM) via the perfusion system, allowing for equilibration at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current to the baseline (pre-compound) current.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 2: Modulation of Neurotransmitter Systems

Emerging data suggests that (S)-N-(piperidin-3-yl)acetamide hydrochloride may act as a modulator of key neurotransmitter systems, specifically dopamine and serotonin receptors.[3] This activity could underpin its potential utility in treating a range of neurological and psychiatric disorders, including depression and mood disorders.[3]

Mechanistic Rationale

Dopamine and serotonin receptors are well-established targets for therapeutic intervention in CNS disorders. The piperidine moiety is a common feature in many CNS-active drugs, and its interaction with these receptor systems is a subject of extensive research.[7][8][9][10][11][12][13][14] The modulation of these receptors by N-(piperidin-3-ylmethyl)acetamide could lead to a rebalancing of neurotransmitter signaling, which is often dysregulated in conditions like depression.[3] Furthermore, the compound is suggested to have potential neuroprotective properties, possibly by shielding neurons from oxidative stress.[3]

Signaling Pathways

The interaction of N-(piperidin-3-ylmethyl)acetamide with dopamine and serotonin receptors would likely involve competitive binding at the orthosteric site, leading to either agonistic or antagonistic effects. These receptors are G-protein coupled receptors (GPCRs) that, upon activation or inhibition, trigger intracellular signaling cascades involving second messengers like cAMP and Ca²⁺, ultimately leading to changes in neuronal activity and gene expression.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of N-(piperidin-3-ylmethyl)acetamide for specific dopamine and serotonin receptor subtypes, a competitive radioligand binding assay is employed.

Objective: To measure the affinity of the test compound for human dopamine D2 and serotonin 5-HT₂ₐ receptors.

Methodology:

-

Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing either the human D2 or 5-HT₂ₐ receptor.

-

Radioligand Selection:

-

For D2 receptors: [³H]Spiperone or a similar high-affinity antagonist.

-

For 5-HT₂ₐ receptors: [³H]Ketanserin or a similar high-affinity antagonist.

-

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound (N-(piperidin-3-ylmethyl)acetamide).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2).

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 3: Antiproliferative and Anti-inflammatory Potential

Beyond its neuromodulatory roles, N-(piperidin-3-ylmethyl)acetamide has been flagged for potential antiproliferative and anti-inflammatory activities.[3] These multifaceted properties are not uncommon for compounds that interact with fundamental signaling molecules like calcium channels, which play roles in both cell cycle progression and immune responses.

Antiproliferative Activity

Preclinical data indicates that (S)-N-(piperidin-3-yl)acetamide hydrochloride can inhibit the growth of HepG2 human liver cancer cells, with a reported half-maximal effective concentration (EC₅₀) of 12.5 µM.[3] This observation is consistent with the broader understanding that T-type calcium channels can be aberrantly expressed in cancerous cells, and their blockade may lead to reduced proliferation and apoptosis.[4]

Quantitative Antiproliferative Data

| Compound | Cell Line | Cell Type | EC₅₀ (µM) | Source |

| (S)-N-(piperidin-3-yl)acetamide HCl | HepG2 | Liver Carcinoma | 12.5 | [3] |

| Doxorubicin (Control) | HepG2 | Liver Carcinoma | 0.5 | [3] |

Anti-inflammatory Activity

The compound has also been investigated for its potential to curb inflammatory responses. In vitro studies using activated microglial cells, the primary immune cells of the central nervous system, demonstrated that treatment with (S)-N-(piperidin-3-yl)acetamide hydrochloride significantly reduced the production of nitric oxide (NO), a key inflammatory mediator.[3]

In Vitro Anti-inflammatory Data

| Concentration (µM) | Nitric Oxide Production (% of Control) | Source |

| 50 | 20% | [3] |

| 100 | 5% | [3] |

This anti-inflammatory action could be linked to the modulation of calcium signaling, as calcium influx is a critical step in the activation of inflammatory cells and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).

Experimental Protocol: Cell Viability (MTT) Assay

To assess the antiproliferative effects of N-(piperidin-3-ylmethyl)acetamide, a standard colorimetric assay like the MTT assay can be used to measure cellular metabolic activity as an indicator of cell viability.

Objective: To determine the IC₅₀ of the test compound in a cancer cell line (e.g., HepG2).

Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(piperidin-3-ylmethyl)acetamide (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Part 4: Synthesis

Proposed Synthetic Route

A straightforward synthesis would involve the N-acetylation of 3-(aminomethyl)piperidine. To manage the two amine functionalities, the piperidine nitrogen would likely require a protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in the final step.

Experimental Protocol: Synthesis of N-(piperidin-3-ylmethyl)acetamide

Objective: To synthesize N-(piperidin-3-ylmethyl)acetamide from commercially available 3-(aminomethyl)piperidine.

Step 1: Boc Protection of Piperidine Nitrogen

-

Dissolve 3-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting tert-butyl 3-(aminomethyl)piperidine-1-carboxylate by column chromatography.

Step 2: N-Acetylation of the Primary Amine

-

Dissolve the product from Step 1 (1 equivalent) in DCM.

-

Add Et₃N (1.2 equivalents).

-

Cool the mixture to 0 °C.

-

Add acetic anhydride (1.1 equivalents) dropwise.

-

Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, wash the mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer and concentrate to yield tert-butyl 3-(acetamidomethyl)piperidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the acetylated product from Step 2 in a solution of 4M HCl in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Filter and dry the solid to obtain N-(piperidin-3-ylmethyl)acetamide hydrochloride. The free base can be obtained by neutralization with a suitable base.

Conclusion and Future Directions

N-(piperidin-3-ylmethyl)acetamide emerges as a molecule of significant interest, with a pharmacological profile that suggests potential therapeutic applications across multiple domains, including neurology, oncology, and inflammatory diseases. The strongest evidence points towards its role as a potential T-type calcium channel blocker, an activity that could mechanistically unify its observed effects on neuronal excitability and cell proliferation. Furthermore, its putative interactions with dopamine and serotonin receptors warrant deeper investigation, particularly for the treatment of CNS disorders.

It is crucial to underscore that while the preliminary data is promising, much of it originates from non-peer-reviewed sources and broad patent literature. The next critical phase of research must focus on:

-

Definitive Target Validation: Confirming the direct interaction with and inhibition of T-type calcium channel subtypes (CaV3.1, CaV3.2, CaV3.3) through rigorous electrophysiological and biochemical assays.

-

Quantitative Pharmacological Profiling: Obtaining robust, peer-reviewed data on its binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at a wider panel of CNS receptors and ion channels to establish its selectivity profile.

-

In Vivo Efficacy: Evaluating the compound in relevant animal models of epilepsy, neuropathic pain, cancer, and neuroinflammation to translate the in vitro findings into potential therapeutic efficacy.

-

Stereoselectivity: Thoroughly characterizing the pharmacological differences between the (S) and (R) enantiomers to confirm the importance of stereochemistry for its biological activity.

This technical guide provides a foundational framework for these future investigations. The detailed protocols and mechanistic insights are intended to accelerate the exploration of N-(piperidin-3-ylmethyl)acetamide, a compound that, with further empirical validation, could prove to be a valuable lead in the development of novel therapeutics.

References

-

Discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel (Cav3.2) inhibitors - PubMed. (2011). Retrieved January 17, 2026, from [Link]

-

Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - NIH. (2021). Retrieved January 17, 2026, from [Link]

- US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents. (n.d.).

-

Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). Retrieved January 17, 2026, from [Link]

- HK1175997B - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents. (n.d.).

-

Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides | Semantic Scholar. (2015). Retrieved January 17, 2026, from [Link]

-

Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed. (2012). Retrieved January 17, 2026, from [Link]

-

State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed. (2014). Retrieved January 17, 2026, from [Link]

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. (2012). Retrieved January 17, 2026, from [Link]

-

Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - Semantic Scholar. (2012). Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. (2022). Retrieved January 17, 2026, from [Link]

-

Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (2024). Retrieved January 17, 2026, from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2016). Retrieved January 17, 2026, from [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - MDPI. (2022). Retrieved January 17, 2026, from [Link]

-

(PDF) Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. (2021). Retrieved January 17, 2026, from [Link]

-

Anti-inflammatory Activity of Piperlotines. (2021). Retrieved January 17, 2026, from [Link]

-

Identification of serotonin 5-HT3 recognition sites in membranes of N1E-115 neuroblastoma cells by radioligand binding - PubMed. (1988). Retrieved January 17, 2026, from [Link]

-

Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. (2005). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved January 17, 2026, from [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2012). Retrieved January 17, 2026, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI. (2023). Retrieved January 17, 2026, from [Link]

-

Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand - MDPI. (2023). Retrieved January 17, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (2024). Retrieved January 17, 2026, from [Link]

-

Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed. (1996). Retrieved January 17, 2026, from [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Retrieved January 17, 2026, from [Link]

-

Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (2024). Retrieved January 17, 2026, from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (2019). Retrieved January 17, 2026, from [Link]

-

Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC - PubMed Central. (2021). Retrieved January 17, 2026, from [Link]

-

Neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their corresponding synthetic intermediates N-alkylhydroxylamines and N-1-alkyl-3-carbonyl-1-hydroxyureas against in vitro cerebral ischemia - PubMed. (2010). Retrieved January 17, 2026, from [Link]

-

Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed. (2024). Retrieved January 17, 2026, from [Link]

-

Periplaneta americana Extract Protects Glutamate-Induced Nerve Cell Damage by Inhibiting N-Methyl-D-Aspartate Receptor Activation - PMC - PubMed Central. (2024). Retrieved January 17, 2026, from [Link]

-

Neuroprotective potential of lignan-rich fraction of Piper cubeba L. by improving antioxidant capacity in the rat's brain - ResearchGate. (2022). Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 5. HK1175997B - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 6. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. researchgate.net [researchgate.net]

- 10. Identification of serotonin 5-HT3 recognition sites in membranes of N1E-115 neuroblastoma cells by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of N-(piperidin-3-ylmethyl)acetamide in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast number of clinically successful drugs. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure for engaging with a multitude of biological targets. Within the diverse landscape of piperidine-based building blocks, N-(piperidin-3-ylmethyl)acetamide has emerged as a particularly valuable synthon. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of N-(piperidin-3-ylmethyl)acetamide in drug discovery. We will explore its role as a key structural motif in the development of innovative therapeutics, with a focus on Janus kinase (JAK) inhibitors, and delve into the structure-activity relationships that underscore its utility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own research endeavors.

Physicochemical and Structural Properties: The Foundation of Versatility

N-(piperidin-3-ylmethyl)acetamide possesses a unique combination of structural features that contribute to its value as a medicinal chemistry building block. The piperidine ring provides a robust, non-aromatic core that can adopt various chair and boat conformations, allowing for precise spatial orientation of its substituents. The secondary amine within the piperidine ring offers a crucial point for further functionalization and can also act as a hydrogen bond donor or acceptor, influencing the compound's pharmacokinetic properties.

The acetamide side chain introduces a polar, hydrogen-bonding motif that can engage in key interactions with biological targets. The methylene linker between the piperidine ring and the acetamide group provides a degree of conformational flexibility, allowing the acetamide to orient itself optimally within a binding pocket.

| Property | Value | Source |

| Molecular Formula | C8H16N2O | Sigma-Aldrich |

| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |

| CAS Number | 90346-06-8 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Synthetic Strategies: Assembling the Core

The synthesis of N-(piperidin-3-ylmethyl)acetamide is readily achievable from commercially available starting materials. A common and efficient approach involves the acetylation of 3-(aminomethyl)piperidine. This reaction is typically carried out using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the acid byproduct.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a protected piperidine precursor, followed by deprotection and acetylation.

Caption: General workflow for the synthesis of N-(piperidin-3-ylmethyl)acetamide.

Detailed Experimental Protocol: Acetylation of 3-(Aminomethyl)piperidine

This protocol describes a standard procedure for the synthesis of N-(piperidin-3-ylmethyl)acetamide.

Materials:

-

3-(Aminomethyl)piperidine

-

Acetic anhydride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield N-(piperidin-3-ylmethyl)acetamide.

Applications in Drug Discovery: A Privileged Scaffold in Action

The N-(piperidin-3-ylmethyl)acetamide moiety is a key building block in the design of a variety of therapeutic agents. Its ability to form crucial interactions with protein targets has led to its incorporation into molecules targeting a range of diseases.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The drug Tofacitinib , a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, ulcerative colitis, and psoriatic arthritis, features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core.[1][2] While not containing the exact N-(piperidin-3-ylmethyl)acetamide fragment, the 3-aminopiperidine scaffold is central to its activity. The piperidine ring positions the pyrrolo[2,3-d]pyrimidine core in the ATP-binding site of the JAK enzyme, while the amino group is crucial for its interaction with the hinge region of the kinase.

The strategic inclusion of the N-(piperidin-3-ylmethyl)acetamide building block in novel JAK inhibitor candidates allows for the exploration of additional interactions within the ATP binding site, potentially leading to improved potency and selectivity. The acetamide group can act as a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-exposed region of the kinase domain.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Structure-Activity Relationship (SAR) Insights

The versatility of the N-(piperidin-3-ylmethyl)acetamide building block stems from the numerous opportunities for structural modification and the resulting impact on biological activity.

-

Piperidine Ring Substitution: Substitution on the piperidine ring can influence the conformational preference of the molecule and introduce additional interactions with the target protein. For example, the methyl group in Tofacitinib's piperidine ring is crucial for its selectivity profile.[1]

-

Acetamide Modification: The acetamide group can be replaced with other functional groups to modulate polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacement with a sulfonamide or a small heterocyclic ring can lead to altered target engagement and pharmacokinetic properties.

-

Linker Length and Rigidity: The length and rigidity of the linker between the piperidine ring and the terminal functional group can significantly impact potency. Varying the linker from a single methylene group to a longer or more constrained system can optimize the orientation of the key interacting moieties.

Strategic Considerations for Incorporation in Drug Discovery

The incorporation of the N-(piperidin-3-ylmethyl)acetamide building block into a drug discovery pipeline should be guided by a clear understanding of the target biology and the desired physicochemical properties of the final compound.

Workflow for Incorporating the Building Block

Sources

A Technical Guide to the Structural Analogs and Derivatives of N-(piperidin-3-ylmethyl)acetamide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Its saturated, three-dimensional structure provides an excellent framework for developing ligands that can form specific, high-affinity interactions with biological targets, a feature not always accessible with flat aromatic systems.[1] This guide focuses on the chemical space surrounding N-(piperidin-3-ylmethyl)acetamide, a molecule built upon the versatile 3-(aminomethyl)piperidine core.[4] We will explore strategic approaches to its derivatization, provide validated synthetic protocols, and discuss the rationale behind these modifications, offering a comprehensive resource for researchers in drug discovery and chemical biology.

The N-(piperidin-3-ylmethyl)acetamide Core Structure: A Platform for Discovery

N-(piperidin-3-ylmethyl)acetamide (PubChem CID: 4169719) is a bifunctional molecule featuring a secondary amine within the piperidine ring and a secondary amide in the side chain.[5] The core, 3-(aminomethyl)piperidine, is a valuable building block in pharmaceutical development, particularly for compounds targeting neurological disorders.[4] The structure presents multiple vectors for chemical modification, allowing for the systematic modulation of its physicochemical and pharmacological properties.

Key structural features include:

-

Piperidine Ring Nitrogen (N1): A nucleophilic secondary amine that can be readily functionalized.

-

Acetamide Group: The acyl group can be varied to alter hydrogen bonding capabilities, lipophilicity, and steric profile.

-

Piperidine Ring Carbons: Substitution on the ring can introduce conformational constraints and additional pharmacophoric elements.

-

Chiral Center (C3): The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure analogs, which is often critical for selective target engagement.

The strategic exploration of these modification points is central to unlocking the therapeutic potential of this chemical class.

Strategic Derivatization of the Core Scaffold

The rational design of analogs involves modifying specific parts of the parent molecule to enhance desired properties such as potency, selectivity, or pharmacokinetic profile. The primary strategies for derivatizing N-(piperidin-3-ylmethyl)acetamide are outlined below.

Caption: Key derivatization strategies for the N-(piperidin-3-ylmethyl)acetamide scaffold.

Modification at the Piperidine Ring Nitrogen (N1)

The secondary amine of the piperidine ring is typically the most nucleophilic site in the molecule, making it a primary target for functionalization.[6]

-

N-Alkylation: Introducing alkyl or substituted-alkyl groups (e.g., benzyl, phenethyl) at the N1 position is a common strategy to modulate basicity (pKa), lipophilicity, and steric bulk. These changes directly impact a molecule's solubility, cell permeability, and potential interactions with biological targets like G-protein coupled receptors (GPCRs).[7]

-

N-Arylation: The introduction of aryl or heteroaryl rings can introduce potential for pi-stacking interactions with protein targets and significantly alter the molecule's electronic properties.

-

N-Acylation: While less common for this specific scaffold, acylation of the ring nitrogen transforms the basic amine into a neutral amide, drastically changing its physicochemical properties and removing its hydrogen bond donating capacity.

Modification of the Acetamide Side Chain

The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O). Modifying the acyl portion allows for fine-tuning of these interactions and exploration of nearby pockets in a target's binding site.

-

Varying the Acyl Group: Replacing the acetyl group (CH₃CO-) with larger alkyl chains, cycloalkyls, or aromatic/heteroaromatic rings can probe for additional hydrophobic or aromatic interactions. This is a fundamental tactic in establishing a structure-activity relationship (SAR).[8]

Modification of the Piperidine Ring Carbons

Introducing substituents directly onto the carbon framework of the piperidine ring is a more complex but powerful strategy.[9] This approach can:

-

Introduce Conformational Rigidity: Bulky groups can lock the ring into specific chair conformations, which can be crucial for pre-organizing the molecule for optimal binding.

-

Add New Interaction Points: Substituents like hydroxyl or carboxyl groups can serve as new hydrogen bond donors or acceptors.

-

Block Metabolic Sites: Introducing groups at positions susceptible to metabolic oxidation can improve the compound's pharmacokinetic profile.

Synthetic Methodologies and Experimental Protocols

The synthesis of analogs relies on robust and well-established chemical transformations. Protecting group strategies are often essential to achieve selectivity, especially when dealing with multiple reactive amine groups.

Caption: General synthetic workflow for creating diverse N-(piperidin-3-ylmethyl)acetamide analogs.

Protocol 1: Selective N-Acylation of the Exocyclic Amine

To synthesize the parent scaffold or its acyl-group analogs, the primary amine of 3-(aminomethyl)piperidine must be selectively acylated. To prevent undesired acylation at the more nucleophilic ring nitrogen, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is ideal for protecting the ring nitrogen.

Step-by-Step Methodology:

-

Protection: Dissolve commercially available 3-(aminomethyl)piperidine in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) and stir at room temperature. The reaction is typically complete within a few hours. Purify via column chromatography to yield N-Boc-3-(aminomethyl)piperidine.

-

Acylation: Dissolve N-Boc-3-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM and add a base, such as triethylamine (1.5 eq.).[10] Cool the mixture to 0 °C.

-

Causality: Cooling the reaction is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

-

Deprotection: Dissolve the crude product in a solution of 4.0 N HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM to remove the Boc group. Stir for 1-2 hours at room temperature.

-

Evaporate the solvent to yield the hydrochloride salt of the final N-(piperidin-3-ylmethyl)amide analog.

Protocol 2: N-Alkylation of the Piperidine Ring via Reductive Amination

Reductive amination is a robust and highly efficient method for N-alkylation, proceeding through an iminium ion intermediate that is reduced in situ.[7] This method is preferable to direct alkylation with alkyl halides, which can sometimes lead to over-alkylation or the formation of quaternary ammonium salts.[6][11]

Step-by-Step Methodology:

-

Setup: To a stirred solution of N-(piperidin-3-ylmethyl)acetamide (1.0 eq.) in an anhydrous solvent like DCM or dichloroethane (DCE) at room temperature, add the desired aldehyde or ketone (1.1 eq.).[7]

-

Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[7][10]

-

Causality: NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[7] Its use avoids the need for pH control often required with stronger reducing agents like sodium cyanoborohydride.

-

Continue stirring the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated analog.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The derivatization strategies described above systematically alter the physicochemical properties of the parent molecule. Understanding these changes is key to interpreting SAR and designing improved compounds.

Table 1: Calculated Physicochemical Properties of Representative Analogs